(1S,3R)-3-[(5-Methylpyridin-2-yl)amino]cyclopentane-1-carboxylic acid
CAS No.: 1932708-73-0
Cat. No.: VC4763008
Molecular Formula: C12H16N2O2
Molecular Weight: 220.272
* For research use only. Not for human or veterinary use.
![(1S,3R)-3-[(5-Methylpyridin-2-yl)amino]cyclopentane-1-carboxylic acid - 1932708-73-0](/images/structure/VC4763008.png)
Specification
CAS No. | 1932708-73-0 |
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Molecular Formula | C12H16N2O2 |
Molecular Weight | 220.272 |
IUPAC Name | (1S,3R)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylic acid |
Standard InChI | InChI=1S/C12H16N2O2/c1-8-2-5-11(13-7-8)14-10-4-3-9(6-10)12(15)16/h2,5,7,9-10H,3-4,6H2,1H3,(H,13,14)(H,15,16)/t9-,10+/m0/s1 |
Standard InChI Key | UGNKJPQQLKGCLW-VHSXEESVSA-N |
SMILES | CC1=CN=C(C=C1)NC2CCC(C2)C(=O)O |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound’s core consists of a cyclopentane ring with two functional groups: a carboxylic acid at position 1 and a 5-methylpyridin-2-ylamino group at position 3. The stereochemistry at carbons 1 and 3 is defined as S and R, respectively, creating a distinct spatial arrangement critical for molecular interactions . Computational modeling predicts that the cyclopentane ring adopts a puckered conformation, positioning the pyridine and carboxylic acid groups on opposite faces. This arrangement may facilitate simultaneous binding to polar and hydrophobic regions of biological targets.
Table 1: Key Structural Properties
Property | Value |
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CAS Number | 1932708-73-0 |
Molecular Formula | |
Molecular Weight | 220.27 g/mol |
Stereochemistry | (1S,3R) |
Synthetic Routes and Optimization
Retrosynthetic Strategy
A plausible synthesis begins with a cyclopentane precursor functionalized at positions 1 and 3. The carboxylic acid group could be introduced via oxidation of a primary alcohol or hydrolysis of a nitrile, while the pyridinylamino moiety might be installed through nucleophilic substitution or reductive amination. Patent US8058440B2 describes analogous methods for related cyclopentane derivatives, such as cyanation followed by hydrolysis, which could be adapted here. For example:
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Cyclopentane bromination: Introduce a bromine atom at position 3.
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Amination: React with 5-methylpyridin-2-amine under basic conditions.
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Carboxylic acid formation: Oxidize a methyl group at position 1 or hydrolyze a nitrile intermediate.
Critical Reaction Parameters
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Solvent selection: Polar aprotic solvents like N,N-dimethylacetamide (DMA) enhance nucleophilic substitution rates .
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Temperature: Reactions involving pyridine derivatives often require elevated temperatures (140–160°C) to overcome activation barriers .
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Protection strategies: Temporary protection of the amino group (e.g., with FMOC, as seen in (+)-(1S,3R)-N-Fmoc-3-aminocyclopentanecarboxylic acid ) may prevent side reactions during oxidation steps.
Analytical Characterization
Spectroscopic Data
While experimental spectra are unavailable, analogous compounds provide benchmarks:
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NMR: The pyridine protons are expected as doublets near δ 8.3–8.5 ppm, while cyclopentane protons appear as multiplets between δ 1.5–2.5 ppm .
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Mass spectrometry: The molecular ion peak at m/z 220.27 confirms the molecular weight .
Table 2: Predicted Spectral Features
Technique | Key Signals |
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δ 8.4 (pyridine-H), δ 2.1 (cyclopentane-H) | |
IR | 1700 cm (C=O stretch) |
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